

Troubleshooting Enrupatinib precipitation in cell culture media

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Compound of Interest		
Compound Name:	Enrupatinib	
Cat. No.:	B15578944	Get Quote

Technical Support Center: Enrupatinib

This guide provides troubleshooting advice and frequently asked questions for researchers using **Enrupatinib** (also known as EI-1071), a potent and selective CSF-1R inhibitor, in cell culture experiments.[1][2][3][4] The primary focus is to address the common issue of compound precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is **Enrupatinib** and what are its properties?

Enrupatinib (EI-1071) is a potent, selective, and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3] It is a brain-penetrant compound investigated for its role in modulating microglia-mediated neuroinflammation, with potential therapeutic applications in Alzheimer's disease and other conditions.[1][2][5]

Q2: In what solvent should I dissolve **Enrupatinib**?

Enrupatinib should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2][4]

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of $\leq 0.5\%$ is tolerable, but it is highly recommended to keep it at or below 0.1% if possible.[6][7][8] It is

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crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.[8]

Q4: My **Enrupatinib** solution, which is clear in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?

This is a common issue with hydrophobic compounds like **Enrupatinib**.[9] While soluble in an organic solvent like DMSO, the compound's solubility can dramatically decrease when introduced into an aqueous environment like cell culture medium.[9] This "solvent-shift" precipitation occurs because the DMSO disperses into the medium, leaving the drug molecules unable to stay dissolved in the now predominantly aqueous solution.[9]

Q5: Can I store **Enrupatinib** once it's diluted in cell culture media?

It is not advisable to prepare and store stock solutions of **Enrupatinib** in cell culture media, especially if the media contains serum.[10] Components in the media can interact with the compound, potentially reducing its stability and half-life.[10] Always prepare fresh working solutions of **Enrupatinib** in your culture medium for each experiment.

Troubleshooting Guide: Enrupatinib Precipitation

This section provides a step-by-step guide to diagnose and resolve precipitation issues with **Enrupatinib**.

Problem: Media becomes cloudy or a visible precipitate forms after adding Enrupatinib.

Step 1: Review Your Dilution Protocol

- Sudden Dilution: Adding a small volume of highly concentrated Enrupatinib in DMSO
 directly into a large volume of aqueous media is a common cause of precipitation. The rapid
 change in solvent polarity causes the drug to crash out of solution.
- Solution: Employ a serial dilution or intermediate dilution step. Before adding to your final
 culture volume, pre-dilute the DMSO stock into a small volume of pre-warmed (37°C) serumfree media or Phosphate Buffered Saline (PBS). Mix thoroughly and then add this
 intermediate dilution to your final culture vessel.



Step 2: Check the Final DMSO Concentration

- Insufficient DMSO: While high DMSO concentrations are toxic, too low a concentration may not be sufficient to keep the compound soluble, even for a short time.
- Solution: Ensure your final DMSO concentration is appropriate. While aiming for ≤ 0.1% is ideal for minimizing toxicity, some poorly soluble compounds may require up to 0.5% to remain in solution.[6][11] You must determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[7]

Step 3: Consider the Impact of Media Components

- Serum Proteins: Fetal Bovine Serum (FBS) and other serum components can sometimes bind to small molecules. This can either help to solubilize the compound or, in some cases, contribute to aggregation. The effect is compound-specific.
- Solution: Try preparing your final working solution in both serum-free and serum-containing media to see if serum has an effect. When adding the drug, add it to the complete, prewarmed media dropwise while gently swirling the flask or tube.

Step 4: Control Temperature and pH

- Temperature Shifts: Moving solutions between cold storage and a 37°C incubator can cause compounds to come out of solution.[12]
- Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solution.[13] Ensure your stock solutions in DMSO have fully thawed and are at room temperature before use.

Data Presentation

The following table summarizes the key physicochemical and solubility data for **Enrupatinib**.



Property	Value	Source
Synonyms	EI-1071	[2][4]
Target	Colony-Stimulating Factor 1 Receptor (CSF-1R)	[1][3]
Molecular Formula	C27H26N6O3	[2][4]
Molecular Weight	482.53 g/mol	[4]
Solubility in DMSO	10 mM (can be increased to 100 mg/mL with warming)	[2][4]
Recommended Storage	Powder: -20°C for 3 years. In DMSO: -80°C for 6 months.	[4]
Recommended Vehicle	DMSO	[2][4]
Max DMSO in Culture	Recommended ≤ 0.1%, but up to 0.5% may be tolerated by some cell lines.	[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Enrupatinib Stock Solution in DMSO

- Calculate Required Mass: Based on the molecular weight of Enrupatinib (482.53 g/mol),
 calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.825 mg.
- Weigh Compound: Carefully weigh the calculated amount of **Enrupatinib** powder.
- Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
- Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly or warm the solution to 37°C to aid dissolution.[4][13] Visually inspect to ensure no particulates are present.



• Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freezethaw cycles. Store aliquots at -80°C.[4]

Protocol 2: Diluting Enrupatinib into Cell Culture Medium

- Pre-warm Medium: Place your complete cell culture medium (with serum and supplements) in a 37°C water bath or incubator until it reaches temperature.
- Thaw Stock Solution: Remove one aliquot of your 10 mM **Enrupatinib** stock from -80°C storage and allow it to thaw completely at room temperature.
- Prepare Intermediate Dilution (Optional but Recommended):
 - \circ To make a final concentration of 10 μ M with 0.1% DMSO, first make a 1:10 intermediate dilution of your 10 mM stock in DMSO to get a 1 mM stock.
 - Alternatively, make an intermediate dilution in pre-warmed serum-free medium or PBS.
- Final Dilution: While gently swirling the pre-warmed complete medium, add the required volume of the **Enrupatinib** stock solution dropwise. For example, to achieve a 10 μM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 10 μL of stock to 10 mL of medium).
- Mix and Use: Gently mix the final solution by inverting the tube or swirling the flask. Do not
 vortex vigorously as this can cause protein denaturation and foaming. Add the medicated
 medium to your cells immediately.

Protocol 3: Assessing Precipitation in a 96-Well Plate Format

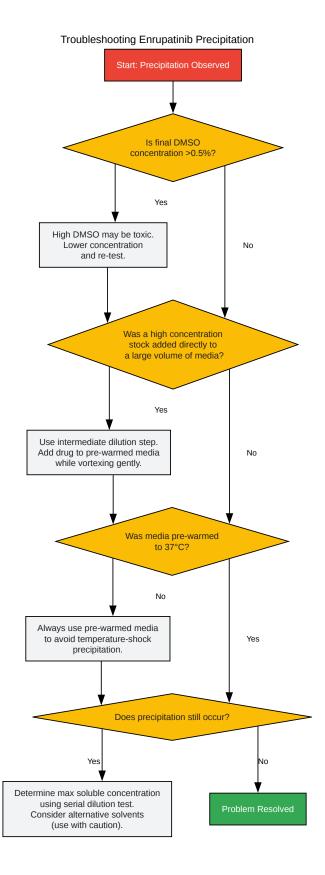
- Prepare Serial Dilutions: In a 96-well plate, add 100 μL of pre-warmed complete cell culture medium to each well.
- Add Compound: Create a serial dilution of Enrupatinib. For example, add 2 μL of a 10 mM stock to the first well, mix, and then transfer 100 μL to the next well, continuing across the plate. This will create a 2-fold dilution series starting at ~200 μM. Include a vehicle-only (DMSO) control well.



- Incubate: Place the plate in a 37°C, 5% CO2 incubator.
- Visual Assessment: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect the
 wells under a microscope for signs of precipitation (crystals, amorphous aggregates, or
 cloudiness).
- Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 550-650 nm using a plate reader. An increase in absorbance relative to the vehicle control indicates light scattering due to precipitate formation.[13]

Visualizations

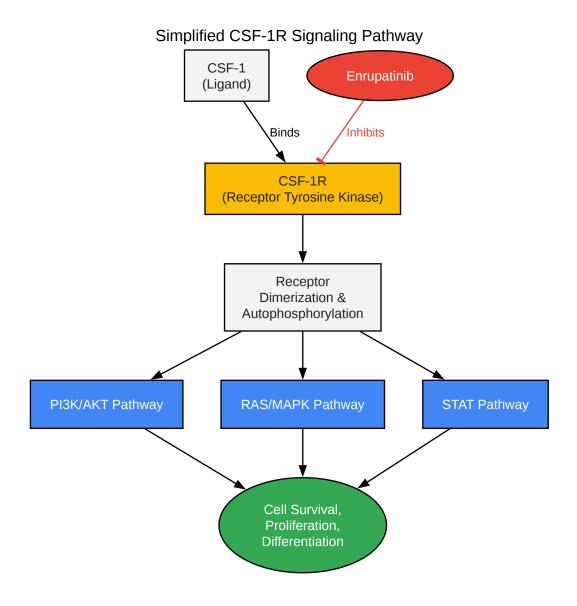




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Caption: Troubleshooting workflow for **Enrupatinib** precipitation.





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Caption: Simplified CSF-1R signaling pathway inhibited by **Enrupatinib**.

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